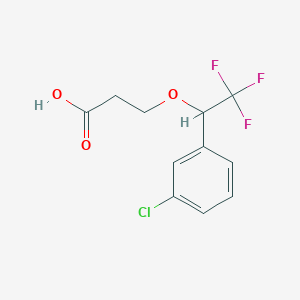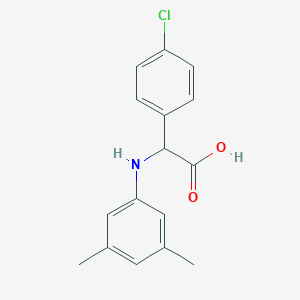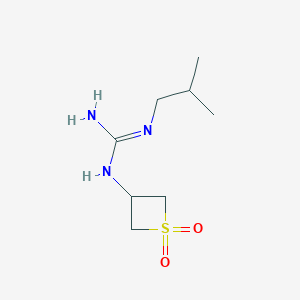
1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine is a chemical compound characterized by the presence of a dioxothietane ring and an isobutylguanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine typically involves the oxidation of thietane derivatives. One common method is the reaction of 3,5-dibromo-1-(1,1-dioxidothietan-3-yl)-1H-1,2,4-triazole with sodium salts of imidazoles and benzimidazoles . The reaction is carried out under reflux conditions in tert-butanol, which acts as a solvent due to its low nucleophilicity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, where thietane derivatives are oxidized to form the dioxothietane ring. The process requires careful control of reaction conditions to minimize the formation of byproducts and ensure high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Substitution: The dioxothietane ring can participate in substitution reactions, particularly with nucleophiles.
Addition: The compound can undergo Michael addition reactions due to the presence of the dioxothietane ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Nucleophiles: Sodium salts of imidazoles and benzimidazoles are commonly used in substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state derivatives of the dioxothietane ring.
Substitution Products: Substituted derivatives of the dioxothietane ring.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine involves its interaction with molecular targets such as enzymes and proteins. The dioxothietane ring can act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity and modulation of protein function .
Vergleich Mit ähnlichen Verbindungen
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
- 1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide
Uniqueness: 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine is unique due to the presence of the isobutylguanidine moiety, which imparts distinct chemical and biological properties. This differentiates it from other dioxothietane-containing compounds, which may lack the isobutylguanidine group and therefore exhibit different reactivity and applications .
Eigenschaften
Molekularformel |
C8H17N3O2S |
|---|---|
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
1-(1,1-dioxothietan-3-yl)-2-(2-methylpropyl)guanidine |
InChI |
InChI=1S/C8H17N3O2S/c1-6(2)3-10-8(9)11-7-4-14(12,13)5-7/h6-7H,3-5H2,1-2H3,(H3,9,10,11) |
InChI-Schlüssel |
RXXPPWPRLJQMFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN=C(N)NC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


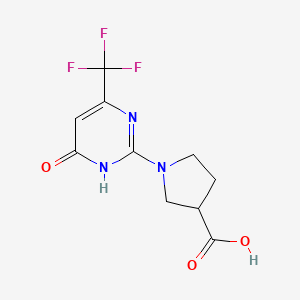
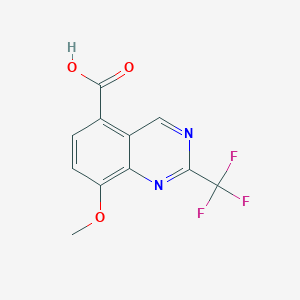
![(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13005285.png)
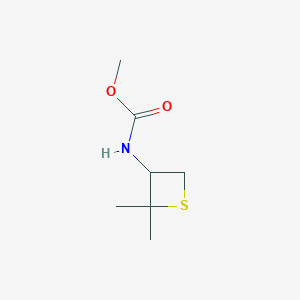

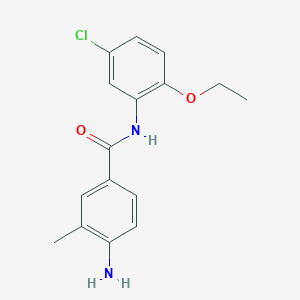
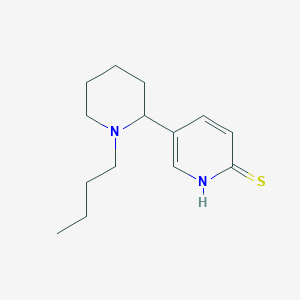
![Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B13005320.png)
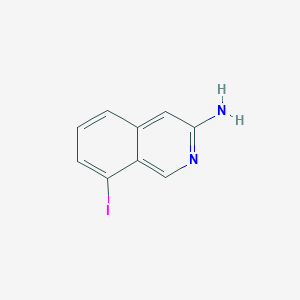
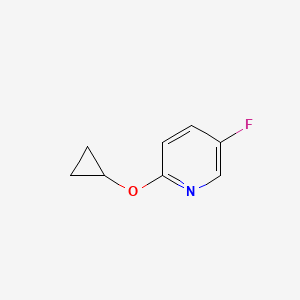
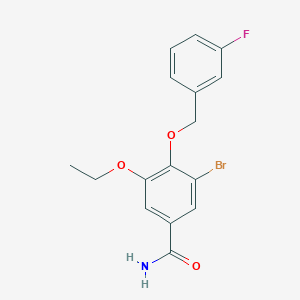
![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
